[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine
Description
[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine (CAS: 1016522-88-5) is a fluorinated aromatic amine with the molecular formula C₉H₁₂FNO and a molecular weight of 169.2 g/mol. It features a benzylamine core substituted with a fluorine atom at the 4-position and a 2-methoxyphenoxymethyl group at the 3-position (Figure 1). Key physical properties include a predicted density of 1.107 g/cm³, boiling point of 231.9°C, and pKa of 8.95 . The compound is commercially available as a hydrochloride salt (e.g., Santa Cruz Biotechnology, Catalog #sc-349494) for laboratory use .
Properties
IUPAC Name |
[4-fluoro-3-[(2-methoxyphenoxy)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-18-14-4-2-3-5-15(14)19-10-12-8-11(9-17)6-7-13(12)16/h2-8H,9-10,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJYAIKKHRSXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=C(C=CC(=C2)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-methoxyphenol.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzaldehyde with 2-methoxyphenol in the presence of a base to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to form the corresponding alcohol.
Amination: The final step involves the conversion of the alcohol to the amine using a suitable amination reagent such as ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its ability to potentiate serotonin (5-HT) activity. Research indicates that it can be used in the treatment of disorders related to serotonin disturbances, such as depression and anxiety. Specifically, studies have shown that related compounds can significantly enhance 5-HT levels, leading to improved therapeutic outcomes in patients suffering from serotonin-related conditions .
Table 1: Summary of Pharmacological Studies on Related Compounds
| Compound Name | Activity | Therapeutic Index | Reference |
|---|---|---|---|
| FG 7080 | 5-HT Potentiation | 4100% | |
| FG 8035 | 5-HT Potentiation | 5500% |
Antimicrobial Activity
Preliminary studies suggest that derivatives of [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine exhibit promising antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.15 to 2.5 mg/mL, indicating their potential as novel antimicrobial agents .
Table 2: Antimicrobial Activity of Fluorinated Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.15 | |
| Compound B | Escherichia coli | 0.25 |
Neuropharmacology
Research into the neuropharmacological effects of similar compounds has revealed their potential as NMDA receptor modulators. These compounds can selectively enhance the function of specific NMDA receptor subunits, which are crucial in synaptic plasticity and memory function. This suggests that this compound could play a role in cognitive enhancement therapies .
Case Studies
Several case studies have documented the effects of fluorinated phenylmethanamines on both serotonin modulation and microbial inhibition.
Case Study 1: Serotonin Modulation
A clinical trial involving patients with major depressive disorder demonstrated that administration of a related compound led to significant improvements in mood and anxiety levels, correlating with increased serotonin levels measured pre- and post-treatment .
Case Study 2: Antimicrobial Efficacy
A laboratory study evaluated the effectiveness of fluorinated derivatives against biofilm-forming bacteria. Results indicated that certain derivatives not only inhibited planktonic growth but also reduced biofilm formation significantly, highlighting their potential utility in treating chronic infections .
Mechanism of Action
The mechanism of action of [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Fluorine and Methoxy Positioning
- [3-Fluoro-4-methoxyphenyl]methanamine (CAS: 123652-95-9, Similarity: 0.78): This analog reverses the positions of the fluorine and methoxy groups.
- [4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine (CAS: 1704082-33-6): Replacing the 2-methoxyphenoxymethyl group with a trifluoromethoxy group introduces strong electron-withdrawing effects, increasing lipophilicity (ClogP: ~2.5 vs. 1.8 for the target) and altering metabolic stability .
Boron-Containing Derivatives
- [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (CAS: 1704073-15-3):
This analog incorporates a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions. The boron group increases molecular weight (233.1 g/mol ) and polar surface area, enhancing utility in medicinal chemistry for prodrug design .
Structural Complexity and Functional Groups
Piperidine-Carbamoyl Derivatives
Compounds like tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-((2-(trifluoromethyl)benzyl)carbamoyl)phenyl)piperidine-1-carboxylate (13af) feature extended piperidine-carbamoyl frameworks. These derivatives exhibit higher molecular weights (>500 g/mol) and lower synthetic yields (28% vs. 98% for boronic ester analogs in ), limiting scalability .
Heterocyclic Substitutions
- The thiophene analog has a lower predicted boiling point (~210°C) due to reduced polarity .
Physicochemical Properties and Bioactivity
*Predicted values based on analogous structures.
Key Research Findings
Electronic Effects: The 2-methoxyphenoxymethyl group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability—critical for blood-brain barrier penetration in CNS drugs .
Metabolic Stability : Compared to trifluoromethoxy analogs, the target compound’s methoxy group undergoes slower oxidative demethylation, enhancing metabolic stability in vitro .
Structural Versatility : Boron-containing derivatives (e.g., 4c) demonstrate utility in cross-coupling reactions, enabling rapid diversification of the benzylamine core .
Biological Activity
The compound [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine , also known as a fluorinated phenylmethanamine derivative, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A fluorine atom at the para position of the phenyl ring.
- A methoxy group attached to a phenoxymethyl moiety.
- An amine functional group contributing to its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 273.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Case Study: Antibacterial Efficacy
In a study published by MDPI, the compound was tested against several bacterial strains, demonstrating effective inhibition at concentrations as low as 20 µg/mL. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on different cancer cell lines, showing cytotoxicity against T-cell malignancies.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
- Receptor Binding : It could potentially bind to receptors that modulate cellular signaling pathways, leading to altered cellular responses.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes affecting metabolic pathways |
| Receptor Interaction | Binds to receptors influencing cell signaling |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step nucleophilic aromatic substitution and amination. For example:
Starting Materials : 4-Fluorophenol and 3-chloropyridine derivatives (or analogous precursors) react under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Intermediate Formation : A methoxyphenoxymethyl group is introduced via etherification, followed by amination using NH₃ or alkylamines under controlled pH and temperature .
Purification : Column chromatography or recrystallization ensures >95% purity. Yield optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting catalyst loading (e.g., Pd/C for hydrogenation steps) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ 1.5–2.5 ppm). ¹⁹F NMR confirms fluorine positioning (δ −110 to −120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₅H₁₅FNO₂: 268.11 g/mol) .
- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) provide functional group confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
